Asenapine 11-Hydroxysulfate
CAS No.: 1399103-21-9
Cat. No.: VC0117447
Molecular Formula: C17H16ClNO5S
Molecular Weight: 381.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1399103-21-9 |
---|---|
Molecular Formula | C17H16ClNO5S |
Molecular Weight | 381.8 g/mol |
IUPAC Name | [(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-yl] hydrogen sulfate |
Standard InChI | InChI=1S/C17H16ClNO5S/c1-19-8-14-12-6-10(18)2-4-16(12)23-17-5-3-11(24-25(20,21)22)7-13(17)15(14)9-19/h2-7,14-15H,8-9H2,1H3,(H,20,21,22)/t14-,15-/m1/s1 |
Standard InChI Key | MFUYPKMLVSJPJJ-HUUCEWRRSA-N |
Isomeric SMILES | CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O |
SMILES | CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O |
Canonical SMILES | CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O |
Introduction
Chemical Identity and Structure
Basic Information
Asenapine 11-Hydroxysulfate is identified by the Chemical Abstracts Service (CAS) registry number 1399103-21-9 . The compound possesses the molecular formula C17H16ClNO5S with a calculated molecular weight of 381.83 daltons . The FDA has assigned this compound the Unique Ingredient Identifier (UNII) PHU85BU2H1 .
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and chemical databases, including:
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Asenapine O-sulfate
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Asenapine 11-Sulfate Impurity
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(3aR,12bR)-rel-11-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol 5-(hydrogen sulfate)
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1H-Dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol, 11-chloro-2,3,3a,12b-tetrahydro-2-methyl-, 5-(hydrogen sulfate), (3aR,12bR)-rel-
Physical Properties
Based on predictive modeling, Asenapine 11-Hydroxysulfate has an estimated density of 1.479±0.06 g/cm³ . The predicted pKa value is -3.93±0.18, indicating that this compound is likely to remain deprotonated under physiological conditions . These properties contribute to the compound's behavior in biological systems and influence its pharmacokinetic profile.
Metabolic Context and Formation
Relationship to Asenapine
Asenapine 11-Hydroxysulfate is a metabolite of asenapine, which is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder . Understanding the metabolic fate of asenapine is crucial for elucidating its efficacy, safety profile, and potential drug interactions.
Metabolic Pathway
A human mass balance study has revealed that asenapine undergoes extensive metabolism after administration . While asenapine and its desmethyl metabolite account for more than 9% of the circulating radioactivity, significant portions are associated with other metabolites . Asenapine 11-Hydroxysulfate has been identified as one of the metabolites quantified by validated bioanalytical assays in clinical pharmacokinetic trials .
Position in Metabolic Profile
Pharmacological Significance
Relevance to Clinical Efficacy
Analytical Considerations
Detection and Quantification Methods
Asenapine 11-Hydroxysulfate has been quantified using validated bioanalytical assays in clinical pharmacokinetic studies . Analytical methods typically involve high-performance liquid chromatography (HPLC) followed by detection techniques such as liquid scintillation counting (LSC) or solid scintillation counting (SSC) . The isolation and identification of metabolites have been accomplished using mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy .
Chromatographic Behavior
In radiochromatographic analyses, Asenapine 11-Hydroxysulfate appears as a distinct peak, allowing for its identification and quantification in biological samples . The chromatographic behavior provides valuable information for researchers studying the metabolic profile of asenapine and for quality control purposes in pharmaceutical development.
Research Applications
Reference Standards
Asenapine 11-Hydroxysulfate serves as an important reference standard in analytical chemistry, particularly for the development and validation of methods to detect and quantify metabolites of asenapine in biological samples . Its availability as a reference standard facilitates consistent and reliable analytical results across different laboratories and studies.
Metabolic Studies
The identification and characterization of Asenapine 11-Hydroxysulfate contribute to comprehensive metabolic studies of asenapine . Understanding the complete metabolic profile of a drug is crucial for predicting potential drug-drug interactions, identifying patient populations at risk for adverse effects, and optimizing dosing regimens.
Supplier | Country | Advantage Rating |
---|---|---|
BOC Sciences | United States | 65 |
Shanghai TaoSu Biochemical Technology Co., Ltd. | China | 58 |
Energy Chemical | China | 58 |
guoyungurui | China | 58 |
Quality Specifications
Clinical Relevance
Considerations in Special Populations
The formation and clearance of drug metabolites, including Asenapine 11-Hydroxysulfate, may vary across different patient populations based on factors such as age, disease duration, hepatic function, and concomitant medications . These variations could potentially influence the safety and efficacy profile of asenapine therapy in specific patient groups.
Future Research Directions
Metabolite-Receptor Interactions
Further research could elucidate the specific receptor binding profile of Asenapine 11-Hydroxysulfate compared to the parent compound. While it shows decreased activity, detailed characterization of its interactions with various neurotransmitter receptors would enhance understanding of its pharmacological properties.
Inter-individual Variability
Research on factors influencing the formation and clearance of Asenapine 11-Hydroxysulfate could provide insights into the inter-individual variability observed in asenapine treatment responses. Genetic polymorphisms in metabolizing enzymes, environmental factors, and disease states may all impact metabolite formation and thus contribute to variability in treatment outcomes.
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